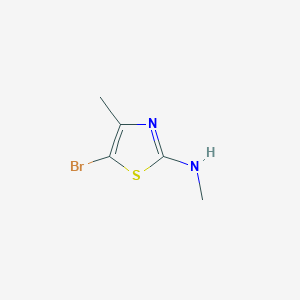

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Description

Thiazole Chemistry: Structural and Functional Significance

Thiazole compounds, including this compound, are characterized by their five-membered heterocyclic structure containing sulfur at position 1 and nitrogen at position 3. The aromatic nature of the thiazole ring system arises from the delocalization of pi electrons, which confers significant stability and unique reactivity patterns. Research has demonstrated that thiazole rings possess considerable biological significance, as evidenced by their presence in essential biomolecules such as thiamine (vitamin B1) and various natural products.

The electronic structure of thiazole rings exhibits particular characteristics that distinguish them from other five-membered heterocycles. Nuclear magnetic resonance spectroscopy studies have revealed that ring protons in thiazole systems absorb between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current consistent with aromatic character. The calculated pi-electron density distribution identifies the 5-position as the primary site for electrophilic substitution reactions, while the 2-position hydrogen demonstrates susceptibility to deprotonation.

Thiazole derivatives demonstrate remarkable versatility in chemical reactions, participating in donor-acceptor interactions, nucleophilic substitution processes, and oxidation reactions. The sulfur atom within the thiazole ring contains a lone pair of electrons that is delocalized, contributing to the aromatic stability while maintaining reactivity at specific positions. This electronic arrangement enables thiazole compounds to serve as effective building blocks for the synthesis of complex molecular architectures.

Contemporary research has established that thiazole-containing compounds exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. These biological effects arise from the unique electronic properties of the thiazole ring system, which facilitates interactions with various biological targets including enzymes, receptors, and nucleic acids. The structural features of this compound, specifically the bromine substitution and dimethylamino group, contribute to its potential for biological activity through enhanced lipophilicity and specific binding interactions.

Historical Context of Brominated Thiazoles in Chemical Research

The development of brominated thiazole chemistry can be traced to the foundational work in thiazole synthesis established by Arthur Rudolf Hantzsch and J. H. Weber in 1887. Their pioneering research, published under the title "Ueber Verbindungen des Thiazoles," introduced the systematic understanding of thiazole chemistry and provided the theoretical framework for subsequent developments in halogenated thiazole derivatives. The Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides, established the fundamental approach for constructing thiazole ring systems that remains relevant in contemporary synthetic chemistry.

The systematic investigation of brominated thiazoles gained significant momentum in the early 20th century as researchers recognized the unique reactivity patterns conferred by halogen substitution. Historical records indicate that the first brominated thiazole derivatives were prepared through direct bromination of parent thiazole compounds, although these early methods often resulted in complex reaction mixtures and limited selectivity. The development of more sophisticated synthetic approaches has enabled the preparation of specific brominated thiazole isomers with high purity and selectivity.

Recent synthetic developments have focused on optimizing the production of brominated thiazole families through sequential bromination and debromination methodologies. Research published in 2017 demonstrated that the complete family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, and various dibrominated derivatives, can be produced without the use of elemental bromine. These methodological advances have significantly improved the accessibility of brominated thiazole building blocks for pharmaceutical and materials science applications.

The historical evolution of brominated thiazole chemistry reflects broader developments in heterocyclic chemistry and synthetic methodology. Early investigations focused primarily on structural elucidation and basic reactivity patterns, while contemporary research emphasizes applications in drug discovery and materials science. The compound this compound represents a product of this evolutionary process, incorporating specific structural features designed to optimize both synthetic accessibility and potential biological activity.

Classification and Nomenclature Systems for this compound

The systematic classification of this compound follows established conventions for thiazole nomenclature, incorporating both positional numbering and functional group identification. The compound name indicates the presence of a bromine atom at the 5-position of the thiazole ring, with the numbering system beginning from the sulfur atom at position 1 and the nitrogen atom at position 3. The N,4-dimethyl designation specifies that the amino group attached to the 2-position bears two methyl substituents, while the 4-position of the thiazole ring also contains a methyl group.

According to International Union of Pure and Applied Chemistry nomenclature conventions, the complete systematic name for this compound is this compound. This nomenclature system provides unambiguous identification of the molecular structure and enables precise communication within the scientific community. Alternative naming systems may refer to this compound using different conventions, but the International Union of Pure and Applied Chemistry name remains the preferred standard for scientific literature and regulatory documentation.

The molecular formula C5H7BrN2S provides essential information about the atomic composition of the compound. This formula indicates the presence of five carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one sulfur atom. The structural arrangement of these atoms follows the characteristic thiazole pattern, with specific substitution at defined positions creating the unique chemical identity of this compound.

Database classification systems, including PubChem and Chemical Abstracts Service registries, utilize numerical identifiers to catalog this compound. The PubChem Compound Identifier for this compound is 51000309, while the Chemical Abstracts Service registry number is 878890-10-9. These identifiers facilitate database searches and ensure accurate identification across different information systems and chemical suppliers.

| Property | Value | Source Database |

|---|---|---|

| Molecular Formula | C5H7BrN2S | PubChem |

| Molecular Weight | 207.09 g/mol | PubChem |

| CAS Registry Number | 878890-10-9 | Chemical Abstracts Service |

| PubChem CID | 51000309 | PubChem |

| IUPAC Name | This compound | International Union of Pure and Applied Chemistry |

| InChI | InChI=1S/C5H7BrN2S/c1-3-4(6)9-5(7-2)8-3/h1-2H3,(H,7,8) | PubChem |

| SMILES | CC1=C(SC(=N1)NC)Br | PubChem |

The classification of this compound within chemical taxonomy systems places it among halogenated heterocycles, specifically within the brominated thiazole subcategory. This classification reflects both the structural features and the chemical reactivity patterns associated with compounds of this type. The presence of both halogen and amino functionalities positions this compound as a versatile intermediate for synthetic applications and potential pharmaceutical development.

Propriétés

IUPAC Name |

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3-4(6)9-5(7-2)8-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYYDCHMCLJPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The primary synthetic approach to 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine involves the selective bromination of N,4-dimethylthiazol-2-amine at the 5-position of the thiazole ring. This is typically achieved by reacting the non-brominated precursor with bromine or brominating agents under controlled conditions to avoid over-bromination or side reactions.

Bromination of N,4-dimethylthiazol-2-amine

- Starting Material: N,4-dimethylthiazol-2-amine

- Brominating Agent: Molecular bromine (Br2)

- Solvent: Acetic acid or other suitable polar solvents

- Reaction Conditions: Controlled temperature, often between ambient and 60°C, to ensure selective bromination at the 5-position

- Mechanism: Electrophilic aromatic substitution where bromine electrophile attacks the electron-rich 5-position of the thiazole ring

This method is well-documented as the most straightforward and efficient route to the target compound. The solvent choice and temperature control are critical to achieving high selectivity and yield.

Alternative Synthetic Routes and Cyclization Approaches

Advanced synthetic routes involve the construction of the thiazole ring with the bromine substituent already incorporated or introduced during ring formation. These methods include:

- Cyclization of methyl-thiourea derivatives with α-bromoketones: For example, methyl-thiourea reacts with brominated ketones to form brominated thiazole rings directly.

- Use of enaminones and protected intermediates: Boc-protected intermediates and enaminones facilitate selective functionalization and subsequent bromination steps.

- Microwave-assisted synthesis: Accelerates ring formation and bromination steps, improving yields and reducing reaction times.

These methods are more complex but allow for greater functional group tolerance and the synthesis of highly substituted thiazole derivatives, including this compound analogs.

Representative Procedure from Literature

A typical preparation procedure includes:

- Dissolution of N,4-dimethylthiazol-2-amine in acetic acid or an acidified aqueous medium.

- Addition of bromine solution slowly under stirring at controlled temperature (15–30°C).

- Reaction monitoring by TLC or HPLC until completion of bromination.

- Quenching the reaction with a suitable base (e.g., sodium bicarbonate) to neutralize excess acid and bromine.

- Isolation and purification by recrystallization or chromatography to obtain pure this compound.

Data Tables Summarizing Preparation Parameters and Yields

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting Material | N,4-dimethylthiazol-2-amine | Purity > 98% recommended |

| Brominating Agent | Bromine (Br2) | Stoichiometric or slight excess |

| Solvent | Acetic acid or acidified aqueous solution | Ensures homogeneous reaction |

| Reaction Temperature | 15–30 °C | Controlled to avoid side reactions |

| Reaction Time | 2–4 hours | Monitored by TLC/HPLC |

| Yield | 50–85% | Depends on scale and purification |

| Purification Method | Recrystallization or column chromatography | To achieve high purity (>95%) |

Research Findings and Optimization Notes

- Selectivity: The bromination is highly regioselective for the 5-position due to the electronic structure of the thiazole ring and methyl substitution on the nitrogen atoms.

- Environmental Considerations: Use of aqueous acid media and controlled bromine quantities reduces hazardous waste and environmental impact.

- Reaction Efficiency: Microwave-assisted methods and use of oxidants (e.g., hypochlorite) in related thiadiazole systems have shown improved reaction rates and yields, suggesting potential for adaptation in thiazole bromination.

- Purity Control: Post-reaction neutralization and careful purification are critical to remove unreacted bromine and side-products.

Summary Table of Key Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct Bromination | N,4-dimethylthiazol-2-amine + Br2 in acetic acid, 15–30°C | Simple, high selectivity | Requires careful bromine handling |

| Cyclization with Bromoketones | Methyl-thiourea + α-bromoketone, base, reflux | Incorporates bromine during ring formation | Longer synthesis, multiple steps |

| Microwave-Assisted Synthesis | Methyl-thiourea + brominated precursors, microwave heating | Faster reactions, improved yields | Requires specialized equipment |

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position due to the electron-donating effect of the sulfur atom.

Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nucleophiles, and electrophiles. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and the application of heat or catalysts to drive the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated thiazole derivatives, while nucleophilic substitution reactions can produce various substituted thiazole compounds .

Applications De Recherche Scientifique

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: The compound is utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.

Mécanisme D'action

The mechanism of action of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Non-Brominated Thiazol-2-amines

- Impact: The absence of bromine reduces molecular weight (MW: ~142 g/mol vs. ~221 g/mol for the brominated analog) and alters electronic density. This likely decreases electrophilicity and reactivity in substitution reactions. Applications: Used as a precursor in medicinal chemistry but may exhibit lower binding affinity to biological targets like tubulin compared to brominated derivatives .

Comparison with Brominated Heterocycles

- 5-Bromo-1,3,4-thiadiazol-2-amine (CAS 37566-39-5): Structural Difference: Replaces the thiazole ring with a thiadiazole (two nitrogens in the ring). Impact: The thiadiazole ring increases polarity and hydrogen-bonding capacity (N–H⋯N interactions dominate crystal packing) . Biological Activity: Thiadiazoles are known for antifungal and insecticidal properties, but the thiazole analog may exhibit superior metabolic stability due to reduced ring strain .

- Impact: The -CF₃ group enhances lipophilicity (logP ~2.5 vs. ~1.8 for the methyl analog) and metabolic stability, making it more suitable for blood-brain barrier penetration .

Comparison with Tubulin-Targeting Thiazoles

- N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) :

- Structural Difference : Features aromatic substituents (methoxyphenyl groups) instead of bromine and methyl groups.

- Biological Activity : Potent tubulin polymerization inhibitor (IC₅₀ = 0.8 μM in SGC-7901 cells) via binding to the colchicine site. The brominated analog may exhibit weaker activity due to smaller substituents but could offer improved solubility .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Notable Biological Activity |

|---|---|---|---|---|---|

| 5-Bromo-N,4-dimethyl-1,3-thiazol-2-amine | 221.10 | ~1.8 | 1 | 3 | Kinase inhibition, antimicrobial |

| N,4-Dimethyl-1,3-thiazol-2-amine | ~142.00 | ~0.9 | 1 | 2 | Precursor for drug synthesis |

| 5-Bromo-1,3,4-thiadiazol-2-amine | 180.02 | ~1.2 | 1 | 4 | Antifungal, insecticidal |

| 5-Bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | 245.08 | ~2.5 | 1 | 3 | CNS-targeted therapies |

*Predicted using fragment-based methods.

Activité Biologique

5-Bromo-N,4-dimethyl-1,3-thiazol-2-amine is a thiazole derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring characterized by the presence of a bromine atom at the fifth position and two methyl groups at the fourth position. Its molecular formula is , with a molecular weight of approximately 220.11 g/mol.

Biological Activities

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with thiazole rings exhibit effectiveness against various bacterial and fungal strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines. In particular, its efficacy was evaluated against human glioblastoma U251 cells and melanoma WM793 cells, where it showed promising results with low IC50 values (concentration required to inhibit cell growth by 50%) indicating strong anti-proliferative effects .

3. Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Thiazole derivatives are known to modulate oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase. These interactions help in reducing reactive oxygen species (ROS) levels within cells, thereby protecting them from oxidative damage.

The biological effects of this compound are attributed to its interactions with various biochemical pathways:

- Cell Signaling Pathways : The compound activates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This activation can lead to enhanced cellular defenses against stressors.

- Gene Expression Modulation : It influences the expression of genes involved in apoptosis and cellular metabolism. This modulation can promote cell survival under adverse conditions.

Table 1: Summary of Biological Activities

Notable Research Studies

- Anticancer Efficacy : A study conducted on various thiazole derivatives reported that this compound exhibited an IC50 value indicating significant cytotoxicity against specific cancer cell lines .

- Mechanistic Insights : Research highlighted the compound's ability to reduce ROS levels through enzymatic interactions, contributing to its protective effects against oxidative stress.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

The compound is synthesized via the Hantzsch thiazole synthesis , involving cyclization of α-haloketones with thioamides. Key reagents include 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, ethanol/methanol as solvents, and heating (60–80°C) to promote cyclization . Substitution reactions (e.g., bromine replacement) require nucleophilic agents like amines or thiols, with yields optimized using sodium borohydride or lithium aluminum hydride as reducing agents .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

X-ray crystallography resolves the thiazole ring’s substitution pattern (e.g., bromine at C5, methyl at C4, and N-methylamine at C2). Complementary techniques include:

Q. What are the primary biological targets of this compound, and how is its activity assessed in vitro?

The compound modulates enzymes (e.g., PFOR in anaerobic organisms) and receptors via its thiazole core and bromine substituent. Radioligand binding assays quantify affinity for targets like kinase enzymes, while cell-based functional assays (e.g., antiproliferative screens in cancer cell lines) measure IC values. For antimicrobial activity, MIC assays against E. coli or S. aureus are standard .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular docking) explain the reactivity and target interactions of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic substitution sites, while molecular docking (using AutoDock Vina) models binding poses in enzyme active sites. For example, the bromine atom’s electronegativity enhances halogen bonding with catalytic residues in kinases .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or cell line variability. Meta-analysis of IC values with standardized protocols (e.g., NIH/NCATS guidelines) minimizes variability. For instance, solubility issues in aqueous buffers can be mitigated using DMSO co-solvents (<1% v/v) .

Q. How does the substitution pattern of the thiazole ring influence structure-activity relationships (SAR) in drug discovery?

Comparative SAR studies show:

- Bromine at C5 : Enhances electrophilicity for covalent inhibitor design (e.g., targeting cysteine residues).

- N-Methylamine at C2 : Improves solubility and bioavailability compared to unsubstituted analogs.

- Methyl at C4 : Steric effects reduce off-target binding in kinase inhibitors .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Scaling from milligram to gram quantities requires optimizing continuous flow reactors to maintain yield (>80%) and purity (>95%). Key parameters include:

- Residence time control (2–5 min) to prevent byproduct formation.

- Solvent recycling (e.g., ethanol) to reduce waste .

Methodological Considerations

Q. How is the compound’s stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal degradation products. Lyophilization or storage under inert gas (N) extends shelf life by preventing bromine displacement via hydrolysis .

Q. What advanced techniques validate its mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.

- Metabolomics : LC-MS profiles identify pathway disruptions (e.g., glycolysis inhibition in cancer cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.